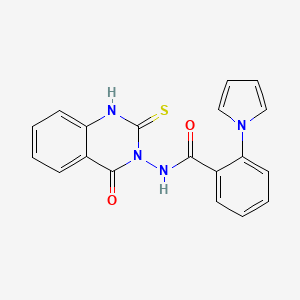![molecular formula C27H24ClN3O B4721207 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4721207.png)
2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
説明
2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as CPQ, is a chemical compound that has been widely studied for its potential therapeutic applications. CPQ belongs to the family of quinolines, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to bind to certain serotonin and dopamine receptors in the brain. These actions are thought to contribute to its antitumor and neurological effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline can induce apoptosis, or programmed cell death, in cancer cells. 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been shown to inhibit the growth of certain viruses and fungi. In animal studies, 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to improve cognitive function and to reduce the symptoms of Parkinson's disease. However, the exact mechanisms underlying these effects are still being investigated.
実験室実験の利点と制限
One of the advantages of 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is its broad range of biological activities, which makes it a useful tool for studying various physiological processes. 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's ability to selectively bind to certain receptors in the brain also makes it a potential tool for molecular imaging. However, there are also limitations to using 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline in lab experiments. Its synthesis is complex and time-consuming, and it may be difficult to obtain in large quantities. Additionally, its mechanisms of action are not fully understood, which may make it challenging to interpret experimental results.
将来の方向性
There are many future directions for research on 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One area of interest is the development of more efficient synthesis methods to improve yield and purity. Another area of focus is the investigation of 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's potential therapeutic applications in cancer, viral infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanisms underlying 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's biochemical and physiological effects. Finally, 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline's potential use as a tool for molecular imaging warrants further exploration.
科学的研究の応用
2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and antifungal activities. 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(2-chlorophenyl)-8-methyl-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been explored as a potential tool in the field of molecular imaging, as it has been shown to selectively bind to certain receptors in the brain.
特性
IUPAC Name |
[2-(2-chlorophenyl)-8-methylquinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O/c1-19-8-7-12-21-23(18-25(29-26(19)21)22-11-5-6-13-24(22)28)27(32)31-16-14-30(15-17-31)20-9-3-2-4-10-20/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZHALLJNSPGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B4721127.png)
![methyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4721132.png)
![ethyl 3-({4-[(tert-butylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B4721142.png)
![N-[4-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B4721147.png)
![[2-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4721166.png)

![methyl 9-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4721182.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4721190.png)
![ethyl 4-[(4-bromo-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4721198.png)
![3-allyl-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4721217.png)
![4-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4721219.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-bromo-4-methoxybenzamide](/img/structure/B4721227.png)
![N-(3,5-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4721233.png)
![N-(3-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4721240.png)